molecular formula C26H42O4 B14422811 Octadecanoic acid, 4-formyl-2-methoxyphenyl ester CAS No. 79795-85-0

Octadecanoic acid, 4-formyl-2-methoxyphenyl ester

Cat. No.: B14422811
CAS No.: 79795-85-0
M. Wt: 418.6 g/mol
InChI Key: OIENANNQMBELCC-UHFFFAOYSA-N
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Description

Octadecanoic acid, 4-formyl-2-methoxyphenyl ester: is a chemical compound with the molecular formula C26H42O4 and a molecular weight of 418.60928 g/mol . This compound is known for its unique structure, which combines a long-chain fatty acid (octadecanoic acid) with a substituted phenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanoic acid, 4-formyl-2-methoxyphenyl ester typically involves the esterification of octadecanoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: Octadecanoic acid, 4-formyl-2-methoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Octadecanoic acid, 4-formyl-2-methoxyphenyl ester is used as a starting material for the synthesis of more complex molecules. It is also used in studies involving esterification and transesterification reactions .

Biology: In biological research, this compound is used to study the effects of long-chain fatty acid esters on cellular processes. It is also used in the synthesis of bioactive molecules that can interact with biological targets .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of Octadecanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and fatty acid components. These components can then interact with cellular targets, such as enzymes and receptors, to exert their effects. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • Octadecanoic acid, 4-hydroxy-2-methoxyphenyl ester
  • Octadecanoic acid, 4-formyl-2-ethoxyphenyl ester
  • Octadecanoic acid, 4-formyl-2-methoxybenzyl ester

Comparison: Octadecanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both an aldehyde and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in oxidation and reduction reactions. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

Properties

CAS No.

79795-85-0

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) octadecanoate

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(28)30-24-20-19-23(22-27)21-25(24)29-2/h19-22H,3-18H2,1-2H3

InChI Key

OIENANNQMBELCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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